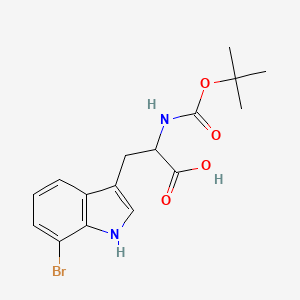

Boc-7-bromo-DL-tryptophan

Vue d'ensemble

Description

Boc-7-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and makes it a valuable intermediate in various chemical and biological research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Boc-7-bromo-DL-tryptophan can be synthesized through several methods. One common approach involves the bromination of DL-tryptophan followed by the introduction of the Boc protecting group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or dichloromethane. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and Boc protection reactions. The process is optimized for high yield and purity, utilizing automated systems for precise control of reaction conditions. The final product is typically purified through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-7-bromo-DL-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Bromination: N-bromosuccinimide (NBS) in dichloromethane.

Boc Protection: Di-tert-butyl dicarbonate (Boc2O) in THF with sodium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted tryptophan derivatives can be obtained.

Deprotected Tryptophan: Removal of the Boc group yields 7-bromo-DL-tryptophan.

Applications De Recherche Scientifique

Medicinal Chemistry

Boc-7-bromo-DL-tryptophan is primarily investigated for its potential in drug development. The bromo substitution at the 7-position of tryptophan enhances its biological activity, making it a candidate for various therapeutic applications.

Anticonvulsant Activity

Research indicates that bromo-tryptophan derivatives exhibit anticonvulsant properties. A study highlighted the efficacy of conopeptides containing bromo-tryptophan as neuroprotective agents and anticonvulsants in animal models. These peptides demonstrated significant activity against seizures induced in mice, suggesting that this compound may contribute to developing new treatments for epilepsy and other neurological disorders .

Neuroprotective Effects

The neuroprotective capabilities of bromo-tryptophan derivatives have been linked to their ability to mitigate neuronal damage caused by excitotoxicity and oxidative stress. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of Boc-protected tryptophan derivatives, including this compound, in BNCT, a novel cancer treatment approach. In this context, the compound serves as a carrier for boron atoms that selectively accumulate in tumor cells.

Accumulation Studies

In vitro experiments demonstrated that Boc-protected tryptophan derivatives could achieve significant boron accumulation in glioblastoma cell lines (U87-MG and LN229). For instance, triBoc-protected derivatives showed tumor-to-normal (T/N) ratios exceeding 5 after just a few hours of incubation, indicating their potential as effective agents in BNCT .

Cytotoxicity and Efficacy

The cytotoxic effects of these derivatives upon neutron irradiation were assessed, revealing promising results. The selective targeting of tumor cells while sparing normal tissues enhances their therapeutic index, making them valuable for further clinical exploration .

Biochemical Research

This compound is utilized in biochemical research for synthesizing peptides and studying protein interactions due to its unique structural properties.

Peptide Synthesis

The compound can be employed as a building block in peptide synthesis, allowing researchers to introduce bromo substitutions strategically into peptide sequences. This modification can alter the physicochemical properties of peptides, influencing their biological activity .

Structural Studies

Due to its distinct brominated structure, this compound is also used in structural biology studies to investigate protein-ligand interactions through techniques like X-ray crystallography and NMR spectroscopy .

Material Sciences

The unique properties of this compound have implications beyond biological applications; it is also being explored in material sciences.

Polymer Chemistry

Research has indicated that tryptophan derivatives can be incorporated into polymer matrices to enhance their mechanical properties or introduce bioactivity. This application may lead to the development of novel biomaterials for medical devices or drug delivery systems .

Mécanisme D'action

The mechanism of action of Boc-7-bromo-DL-tryptophan involves its interaction with specific molecular targets. The bromine atom and Boc group influence its binding affinity and selectivity towards enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.

Comparaison Avec Des Composés Similaires

7-Bromo-DL-tryptophan: Lacks the Boc protecting group, making it less stable but more reactive.

Boc-DL-tryptophan: Lacks the bromine atom, resulting in different chemical and biological properties.

Uniqueness: Boc-7-bromo-DL-tryptophan is unique due to the combination of the bromine atom and Boc protecting group, which confer enhanced stability and specific reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research .

Activité Biologique

Boc-7-bromo-DL-tryptophan is a derivative of tryptophan that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is notable for its potential applications in drug development, particularly in the context of cancer therapy and protein interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: CHBrNO. The presence of the bromo group at the 7-position of the indole ring enhances its reactivity and biological activity compared to its unmodified counterparts .

-

Protein-Ligand Interactions :

This compound has been utilized to study protein-ligand interactions. Its structural modifications allow researchers to investigate how changes in amino acid residues can affect binding affinities and enzymatic activities. This is particularly relevant in enzyme mechanisms where tryptophan derivatives can act as substrates or inhibitors. -

Cytotoxicity :

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, derivatives of tryptophan with protective groups have shown enhanced accumulation in tumor cells, which correlates with increased cytotoxicity upon neutron irradiation . The cytotoxicity was assessed using assays that measure cell viability in response to different concentrations of the compound.

Case Studies

-

Boron Neutron Capture Therapy (BNCT) :

A study investigated the use of boronated tryptophan derivatives, including this compound, as potential agents for BNCT. The results indicated that these compounds could achieve high levels of boron accumulation in tumor cells, leading to enhanced therapeutic efficacy when combined with neutron irradiation . -

Cell Viability Assays :

Cytotoxicity was evaluated across several cell lines, including U87-MG (human glioblastoma) and LN229 (human glioblastoma). The study found that Boc-protected derivatives showed better accumulation than partially protected derivatives, with TB-5-BT and TB-6-BT reaching concentrations exceeding 300 ppm after 2 hours in U87-MG cells .

Table 1: Cytotoxicity Results of this compound Derivatives

| Compound | Cell Line | Concentration (ppm) | Viability (%) |

|---|---|---|---|

| TB-5-BT | U87-MG | 300 | 45 |

| TB-6-BT | LN229 | 450 | 30 |

| DBA-5-BT | U87-MG | 300 | 40 |

| NA-5-BT | 3T3 | 100 | 85 |

Propriétés

IUPAC Name |

3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVLODKGIHVFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.